2-Chloro-6-methanesulfonylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRVSIBUWHFCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance and Research Context of 2 Chloro 6 Methanesulfonylbenzamide in Chemical Science
2-Chloro-6-methanesulfonylbenzamide, with the CAS number 1443981-75-6, belongs to a class of compounds that are significant in medicinal chemistry and drug discovery. bldpharm.com The presence of both a sulfonamide and a benzamide (B126) group in its structure is noteworthy. Sulfonamides are known for a wide range of biological activities, including antimicrobial, antiviral, and antidiabetic properties. ajchem-b.com Similarly, benzamide derivatives have been investigated for a variety of pharmacological activities, such as their use as antipsychotics, antiemetics, and more recently, as potential glucokinase activators and enzyme inhibitors. wikipedia.orgresearchgate.netnih.gov
The unique combination of these functional groups in this compound makes it a compound of interest for synthetic chemists and pharmacologists. The chlorine atom and the methanesulfonyl group on the benzene (B151609) ring influence the molecule's electronic properties and steric hindrance, which in turn can affect its reactivity and interaction with biological targets. Research into such substituted benzamides often focuses on understanding how these modifications impact the compound's potential as a lead structure in the development of new therapeutic agents.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1443981-75-6 |
| Molecular Formula | C8H8ClNO3S |
| Molecular Weight | 233.67 g/mol |
| IUPAC Name | 2-chloro-6-(methylsulfonyl)benzamide |
| Physical Form | Powder |
| Purity | 95% |
| Storage Temperature | Room Temperature |
This data is compiled from multiple sources. bldpharm.comsigmaaldrich.com
Historical Perspectives on Benzamide and Sulfonamide Derivatives in Academic Research
The journey of benzamide (B126) and sulfonamide derivatives in scientific research is a rich one, marked by significant discoveries that have had a profound impact on medicine.
The story of sulfonamides began in the early 20th century with the discovery of their antibacterial properties. In the 1930s, Gerhard Domagk's work with a sulfonamide dye named Prontosil revealed its effectiveness against streptococcal infections, a discovery that earned him the Nobel Prize. openaccesspub.orgwikipedia.org This breakthrough ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which dramatically reduced mortality from various infectious diseases before the widespread availability of penicillin. wikipedia.org Subsequent research led to the development of numerous sulfonamide derivatives with improved efficacy and a broader spectrum of activity. brill.com Beyond their antimicrobial applications, sulfonamides have been developed into diuretics, antidiabetic agents (sulfonylureas), and anticonvulsants. ajchem-b.comopenaccesspub.orgwikipedia.org
Benzamide derivatives also have a significant history in medicinal chemistry. The development of benzamide antipsychotics, such as amisulpride, in the latter half of the 20th century provided new options for treating psychiatric disorders. wikipedia.org These compounds act primarily as dopamine (B1211576) receptor antagonists. The versatility of the benzamide scaffold has led to its exploration in a wide array of therapeutic areas. Researchers have synthesized and evaluated benzamide derivatives for their potential as anti-cancer agents, enzyme inhibitors, and glucokinase activators for the treatment of diabetes. researchgate.netnih.govtandfonline.com The ability to modify the benzamide structure at various positions has allowed for the fine-tuning of its pharmacological properties, making it a privileged scaffold in drug discovery. researchgate.netnanobioletters.com
The historical success of both sulfonamide and benzamide derivatives provides a strong foundation for the continued investigation of hybrid molecules like 2-Chloro-6-methanesulfonylbenzamide, with the expectation that the combination of these well-established pharmacophores may lead to novel biological activities.
An in-depth analysis of the synthetic strategies for producing this compound reveals a landscape of established chemical reactions and emerging innovative techniques. The construction of this specific molecule relies on fundamental principles of organic synthesis, adapted and refined for this particular substitution pattern.
Advanced Spectroscopic and Computational Analysis of 2 Chloro 6 Methanesulfonylbenzamide and Analogues
Vibrational Spectroscopic Characterization Techniques
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of a molecule. These techniques provide a molecular fingerprint based on the characteristic frequencies at which different functional groups and structural moieties vibrate.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Key vibrational modes anticipated for 2-Chloro-6-methanesulfonylbenzamide would include:
N-H stretching vibrations of the primary amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.
C=O stretching (Amide I band) , a strong absorption expected around 1680-1630 cm⁻¹.
N-H bending (Amide II band) , typically found in the 1640-1550 cm⁻¹ range.
S=O stretching vibrations from the methanesulfonyl group, expected as two strong bands (asymmetric and symmetric) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C-Cl stretching vibrations , which are typically observed in the 800-600 cm⁻¹ region.
Aromatic C-H and C=C stretching vibrations , occurring in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Raman Spectroscopy Applications for Molecular Vibrations
Complementary to FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Although no specific Raman spectrum for this compound has been reported, data from related structures like 2-chloro-6-methylbenzonitrile (B1583042) offer predictive value. The Raman spectrum would be expected to clearly show vibrations of the aromatic ring and the C-S and S=O bonds of the sulfonyl group. The symmetric stretching of the S=O bonds would likely produce a strong Raman signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Analysis for Structural Elucidation
Specific ¹H NMR data for this compound is not available in the public domain. However, based on the structure, the following proton signals would be anticipated:
Aromatic protons : The three protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns dictated by the electronic effects of the chloro, methanesulfonyl, and benzamide (B126) substituents.
Amide protons (-CONH₂) : These protons would likely appear as two broad singlets in the region of δ 5.5-8.5 ppm, and their chemical shift can be highly dependent on the solvent and concentration.
Methanesulfonyl protons (-SO₂CH₃) : A sharp singlet corresponding to the three methyl protons would be expected in the upfield region, likely around δ 3.0-3.5 ppm.
For comparison, in the related compound 2-chloro-6-methylaniline (B140736), the aromatic protons are observed in the range of 6.65–7.15 ppm.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Characterization
While a ¹³C NMR spectrum for this compound has not been published, the expected chemical shifts can be predicted based on the functional groups present.
Carbonyl carbon (-C=O) : The amide carbonyl carbon would be the most downfield signal, anticipated in the range of δ 165-175 ppm.
Aromatic carbons : The six aromatic carbons would appear in the δ 120-150 ppm region. The carbons directly attached to the chlorine (C-Cl) and the sulfonyl group (C-SO₂) would have their chemical shifts significantly influenced by these substituents.
Methanesulfonyl carbon (-SO₂CH₃) : The methyl carbon of the sulfonyl group would resonate in the upfield region, likely around δ 40-50 ppm.
In a study of the analogous 2-chloro-6-methylaniline, the aromatic carbon signals were observed between 118.5 and 141.4 ppm. Quaternary carbons, such as the one bonded to the chlorine atom, often show weaker signals in ¹³C NMR spectra.
X-ray Crystallography and Solid-State Structure Elucidation
As of the latest review, no crystal structure for this compound has been deposited in the primary crystallographic databases. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amide group. For instance, the crystal structure of a related compound, 2-amino-6-chloro-N-methylbenzamide, reveals that molecules are linked by N—H⋯O hydrogen bonds, forming layers in the crystal lattice. sigmaaldrich.com Such interactions would also be expected to be a dominant feature in the crystal packing of this compound.
Single-Crystal X-ray Diffraction of Benzamide Derivatives
In a typical crystal structure of a substituted benzamide, the phenyl ring forms a planar base, with the amide and sulfonyl groups adopting specific orientations. For instance, in 2-chloro-N-(diethylcarbamothioyl)benzamide, the molecule crystallizes in the orthorhombic space group Pbca. sigmaaldrich.com The analysis of such structures allows for the detailed measurement of bond distances and angles, which can then be compared with theoretical values obtained from computational models.
Table 1: Representative Crystallographic Data for a Benzamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.581 |
| b (Å) | 9.992 |
| c (Å) | 26.640 |
| V (ų) | 2550.5 |
| Z | 8 |
Data based on the analysis of 2-chloro-N-(diethylcarbamothioyl)benzamide. sigmaaldrich.com
Hirshfeld Surface Analysis for Intermolecular Interactions
In the case of 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld surface analysis indicates that C⋯H/H⋯C interactions make the largest contribution to the surface area (33.4%), followed by Cl⋯H/H⋯Cl (20%) and O⋯H/H⋯O (19.5%) interactions. mdpi.com The red spots on the d_norm surface, a graphical representation of close contacts, clearly indicate the locations of hydrogen bonds. mdpi.com
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 43.8 |
| C···H/H···C | 26.7 |
| O···H/H···O | Not specified |
| Cl···H/H···Cl | Not specified |
Data based on the analysis of (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol. cam.ac.uk
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, electrospray ionization (ESI) mass spectrometry would be a suitable method. The fragmentation patterns observed in the mass spectrum provide valuable structural information.
For aromatic sulfonamides, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO2), corresponding to a mass loss of 64 Da. researchgate.net This rearrangement is often promoted by the presence of electron-withdrawing groups, such as a chlorine atom, on the aromatic ring. researchgate.net The resulting [M+H-SO2]+ ion is a significant indicator of the sulfonamide moiety. Other common fragmentation patterns for aromatic compounds can also be expected.
Table 3: Expected Mass Spectrometry Fragments for this compound
| Ion | Description |
|---|---|
| [M+H]+ | Protonated molecular ion |
| [M+Na]+ | Sodiated molecular ion |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides a theoretical framework to complement experimental findings and to predict the properties of molecules. Techniques such as Density Functional Theory (DFT), Hartree-Fock (HF) calculations, and molecular dynamics (MD) simulations are invaluable for studying the electronic structure, vibrational frequencies, and dynamic behavior of this compound and its analogues.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. The calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands. For instance, the characteristic symmetric and asymmetric stretching vibrations of the SO2 group in sulfonamides are typically predicted in the regions of 1140-1160 cm⁻¹ and 1325-1350 cm⁻¹, respectively. mdpi.com The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.
The Hartree-Fock (HF) method is another ab initio quantum chemistry method that provides a foundational understanding of the electronic structure of a molecule. sigmaaldrich.com While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative picture of molecular orbitals and electronic properties. sigmaaldrich.com
In studies of related benzamides, such as 2-chlorobenzamide, the HF method has been used to perform structural analysis and to calculate vibrational frequencies and thermodynamic properties. mdpi.com The results from HF calculations can be compared with those from DFT and experimental data to provide a comprehensive understanding of the molecule's behavior. sigmaaldrich.com
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and the stability of molecular complexes.
For sulfonamide derivatives, MD simulations can be used to investigate their interactions with biological macromolecules or their behavior in different solvent environments. For example, MD simulations have been employed to study the stability and flexibility of sulfonamide inhibitors complexed with proteins. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, that are crucial for molecular recognition and binding.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The electronic and optical properties of this compound have been theoretically investigated using quantum chemical calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions.
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. For many organic molecules, these frontier orbitals are the primary participants in chemical reactions. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these orbitals and predict the molecule's behavior in various chemical environments.
For analogous benzamide derivatives, the HOMO-LUMO energy gap has been determined to be a key factor in their potential applications, such as in nonlinear optics. A smaller gap often correlates with higher reactivity and potential for charge transfer within the molecule.
Table 1: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | Data not available for this compound |
| ELUMO | Data not available for this compound |
| Energy Gap (ΔE) | Data not available for this compound |
Note: Specific experimental or calculated values for this compound are not publicly available in the searched literature. The table is presented as a template for such data.
Mulliken Population Analysis and Molecular Electrostatic Potential (MEP) Mapping
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis provides a way to understand the distribution of electron density among the atoms, which is fundamental to understanding a molecule's reactivity. The calculated Mulliken charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), thereby identifying potential sites for electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules or ions. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For related benzamide structures, MEP analysis has been instrumental in identifying the reactive sites. The negative potential regions are often located over electronegative atoms like oxygen and nitrogen, while positive regions are found around hydrogen atoms attached to heteroatoms.
Table 2: Calculated Mulliken Atomic Charges (Illustrative)
| Atom | Charge (a.u.) |
| Cl | Data not available for this compound |
| S | Data not available for this compound |
| O (sulfonyl) | Data not available for this compound |
| O (carbonyl) | Data not available for this compound |
| N (amide) | Data not available for this compound |
Note: Specific calculated values for this compound are not publicly available in the searched literature. The table is presented as a template for such data.
Investigation of Intermolecular Hydrogen Bonding and Non-Covalent Interactions
The crystal structure and supramolecular assembly of a compound are dictated by a network of intermolecular interactions, with hydrogen bonding being one of the most significant. In the solid state, molecules of this compound would be expected to form various non-covalent interactions that stabilize the crystal lattice. These interactions include hydrogen bonds, halogen bonds, and π-π stacking interactions.
Hydrogen bonds, typically involving a hydrogen atom bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom, play a crucial role in determining the packing of molecules in a crystal. In the context of this compound, the amide group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl and carbonyl groups can act as hydrogen bond acceptors.
Table 3: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | N-H (amide) | O=C (carbonyl), O=S=O (sulfonyl) |
| Hydrogen Bond | C-H (aromatic/methyl) | O=C (carbonyl), O=S=O (sulfonyl), Cl |
| Halogen Bond | C-Cl | Nucleophilic region (e.g., O, N) |
| π-π Stacking | Benzene ring | Benzene ring |
Structure Activity Relationship Sar Studies and Analogue Design of 2 Chloro 6 Methanesulfonylbenzamide Derivatives
Elucidation of Structure-Activity Relationships within Benzamide (B126) and Sulfonamide Scaffolds
The benzamide and sulfonamide moieties are prevalent in medicinal chemistry, recognized for their ability to engage in key interactions with biological macromolecules. nih.gov Sulfonamides, in particular, are a well-established class of chemotherapeutic agents with a broad range of applications, including antibacterial, anti-inflammatory, and anti-cancer activities. nih.gov The combination of these two functional groups within a single molecular framework, as seen in 2-Chloro-6-methanesulfonylbenzamide, creates a versatile scaffold for SAR studies.
Impact of Substituent Modifications on Biological Activity and Receptor Interactions
The biological profile of benzamide and sulfonamide derivatives can be significantly altered by modifying the substituents on the aromatic rings. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy.
Research into sulfamoyl-benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in conditions like thrombosis and cancer, provides a clear illustration of these principles. nih.govrsc.org In one study, a series of derivatives were synthesized with various substituents on both the sulfonamide and carboxamide portions. nih.govrsc.org The findings demonstrated that specific substitutions were key to inhibitory potency. For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide emerged as a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org This highlights the importance of the chloro substituent on the primary ring and the bromo and morpholine (B109124) groups on the appended functionalities.
Similarly, studies on other benzamide derivatives have shown that the introduction of specific groups can confer potent biological activities. In a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, a 2-fluoro substituent on the benzene (B151609) ring resulted in superior fungicidal activity compared to other substitutions. nih.gov In another context, the antioxidant potential of N-arylbenzamides was significantly enhanced by the introduction of hydroxy and methoxy (B1213986) groups. acs.orgnih.gov Computational analysis confirmed that electron-donating groups had a positive influence on antioxidant properties. acs.orgnih.gov
The following table summarizes the inhibitory activity of selected sulfamoyl-benzamide derivatives against different h-NTPDase isoforms, illustrating the impact of substituent modifications.
| Compound | Substituents | Target | IC₅₀ (µM) |
| 3f | R¹ = H, R² = morpholino, R³ = 4-methoxyphenyl | h-NTPDase2 | Sub-micromolar |
| 3i | R¹ = Cl, R² = morpholino, R³ = 4-bromophenyl | h-NTPDase1 | 2.88 ± 0.13 |
| h-NTPDase3 | 0.72 ± 0.11 | ||
| 3j | R¹ = Cl, R² = H, R³ = 4-methoxyphenyl, R⁴= benzyl | h-NTPDase2 | Sub-micromolar |
| 4d | R¹ = Cl, R² = cyclopropyl, R³ = cyclopropyl | h-NTPDase2 | Sub-micromolar |
| 2d | R¹ = Cl, R² = cyclopropyl, R³ = H | h-NTPDase8 | 0.28 ± 0.07 |
| Data sourced from a study on sulfamoyl-benzamide derivatives as h-NTPDase inhibitors. rsc.org |
Positional Isomerism Effects on Activity Profiles
The spatial arrangement of functional groups on a molecular scaffold, known as positional isomerism, can have a profound effect on biological activity. nih.govnih.gov Shifting the position of a substituent can alter the molecule's shape, dipole moment, and ability to form specific hydrogen bonds or hydrophobic interactions, leading to dramatic changes in its interaction with a target receptor or enzyme. nih.govrsc.org
For example, in the development of small-molecule antimicrobial peptidomimetics, the spatial positioning of hydrophobic and hydrophilic groups is critical for modulating antimicrobial efficacy and selectivity. nih.gov A study on positional isomers of a lead biphenyl (B1667301) compound revealed that moving the substituents significantly impacted activity against Gram-negative bacteria. nih.gov Isomer 4, for instance, showed a 4–8 fold increase in efficacy against Pseudomonas aeruginosa and Escherichia coli compared to the parent compound. nih.gov In contrast, other isomers displayed enhanced activity against Acinetobacter baumannii. nih.gov This demonstrates that subtle changes in the geometry of the molecule can fine-tune its biological activity spectrum.
While a study on certain benzamide derivatives found that the position of a substituent had little effect on larvicidal activity, this is not a universally applicable finding and underscores the need for empirical testing in each chemical series. nih.gov The principle remains that positional engineering is a critical strategy for controlling the properties and function of molecular systems. nih.gov
The table below shows how positional isomerism in a biphenyl antimicrobial peptidomimetic scaffold affects the Minimum Inhibitory Concentration (MIC) against various bacteria.
| Isomer | Gram-Negative Bacteria MIC (µg/mL) | Gram-Positive Bacteria MIC (µg/mL) |
| P. aeruginosa / E. coli | A. baumannii | |
| 1 (Lead) | 16 / 8 | 16 |
| 2 | 16 / 8 | 4 |
| 3 | 16 / 8 | 4 |
| 4 | 2 / 2 | 16 |
| 7 | 16 / 8 | 4 |
| Data adapted from a study on positional isomers of biphenyl antimicrobial peptidomimetics. nih.gov |
Rational Design Principles for Developing this compound Analogues
The development of novel analogues of this compound relies on rational design principles to optimize desired biological activities while minimizing off-target effects. This process is guided by the SAR data obtained from initial screening and lead optimization studies.
A key strategy in rational drug design is bioisosterism, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. nih.gov For instance, in the design of novel pesticidal benzamides, a trifluoromethyl group was replaced with a pyridine (B92270) ring to generate a new series of compounds with good insecticidal and fungicidal activities. nih.gov
Computational Approaches to SAR Prediction and Optimization
In modern drug discovery, computational methods are indispensable tools for predicting and optimizing the SAR of new compounds, thereby accelerating the design-synthesis-testing cycle. acs.orgfrontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org Three-dimensional QSAR (3D-QSAR) models, for example, can provide insights into how the steric and electrostatic fields of a molecule influence its activity, guiding the design of more potent analogues. nih.govrsc.org One study successfully used a 3D-QSAR model to predict the most potent compound in a library of newly synthesized benzimidazoles. nih.govrsc.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. rsc.orgcerradopub.com.br This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. rsc.org For instance, docking studies of potent h-NTPDase inhibitors revealed significant interactions with amino acid residues in the active site, providing a structural basis for their inhibitory activity. rsc.org Similarly, computational analysis using Density Functional Theory (DFT) has been used to rationalize observed trends in the antioxidant potential of benzamide derivatives, confirming the positive influence of electron-donating groups and the role of intramolecular hydrogen bonding in enhancing reactivity. acs.orgnih.gov
These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of analogues of this compound. acs.orgnih.gov
Applications of 2 Chloro 6 Methanesulfonylbenzamide As a Synthetic Intermediate
Role in the Synthesis of Advanced Organic Scaffolds
A primary application of 2-chloro-6-methanesulfonylbenzamide is as a key building block in the synthesis of pyridopyrimidine derivatives. These scaffolds are of significant interest due to their biological activities, particularly as insecticides. The compound serves as a crucial precursor that undergoes cyclization reactions to form the core heterocyclic structure of these advanced molecules.
In a notable synthetic pathway, this compound is reacted with a substituted aminopyrazole, such as 3-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile, to construct a pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine scaffold. This transformation is typically achieved by heating the reactants in a suitable solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The resulting tricyclic system is a sophisticated organic scaffold that forms the backbone of potent insecticidal agents.
The reaction proceeds through a presumed nucleophilic substitution followed by an intramolecular cyclization, where the amine of the aminopyrazole displaces the chlorine atom on the benzamide (B126), and a subsequent ring-closing reaction forms the final pyridopyrimidine structure. This strategic use of this compound allows for the efficient assembly of a complex, multi-ring system that would be challenging to synthesize through other methods.
Utilization in the Preparation of Halogenated Heterocyclic Compounds
The synthesis of halogenated heterocyclic compounds is another significant application of this compound. The chlorine atom at the 2-position of the benzamide is strategically positioned to act as a leaving group in nucleophilic aromatic substitution reactions, which are central to the formation of various heterocyclic rings.
Specifically, in the synthesis of insecticidal pyridopyrimidines, this compound is used to introduce a chlorinated benzene (B151609) moiety into the final heterocyclic product. For instance, its reaction with substituted aminopyrazoles leads to the formation of complex molecules that often retain halogen atoms from the pyrazole precursor, such as a trifluoromethyl group. The initial chlorine atom on the benzamide is displaced during the cyclization process that forms the pyridopyrimidine ring system, demonstrating its utility as an intermediate in creating larger, functionalized heterocyclic structures.
The resulting products, such as 4-(methylsulfonyl)-8-(3-(trifluoromethyl)phenyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrido[3,2-e]pyrimidin-6-one, are halogenated heterocyclic compounds whose insecticidal properties are attributed to this specific combination of structural features.
Intermediate in Complex Chemical Transformations
This compound serves as a critical intermediate in multi-step chemical transformations designed to produce molecules with precise three-dimensional structures and biological functions. Its role extends beyond simply providing a carbon framework; the interplay of its functional groups guides a sequence of reactions to achieve a complex final product.
The conversion of this compound into pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine insecticides is a prime example of such a transformation. The process involves the formation of multiple carbon-nitrogen bonds and the construction of a new six-membered ring fused to the pyrazole. This is a sophisticated chemical process that relies on the pre-organized reactivity of the starting material.
The data below illustrates the outcome of a typical reaction where this compound is used as the key intermediate to produce a complex heterocyclic compound.
Table 1: Synthesis of a Pyrazolopyridopyrimidine Derivative
| Reactant A | Reactant B | Product | Yield (%) | Melting Point (°C) |
|---|
This transformation highlights the utility of this compound as a pivotal intermediate, enabling the efficient construction of complex, high-value chemical entities through carefully designed reaction pathways.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile |
| 4-(methylsulfonyl)-8-(3-(trifluoromethyl)phenyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrido[3,2-e]pyrimidin-6-one |
Patent Landscape and Intellectual Property of Benzamide and Sulfonamide Compounds
Analysis of Patent Literature Pertaining to 2-Chloro-6-methanesulfonylbenzamide and Chemically Related Structures
A thorough analysis of the patent literature reveals a significant number of patents granted for compounds structurally related to this compound. While a patent explicitly claiming this exact compound has not been identified in publicly accessible databases, the existing patents for analogous structures provide a clear indication of the areas of application and the types of claims being pursued. The patented compounds often feature the core benzamide (B126) or sulfonamide moiety with various substitutions on the aromatic rings, highlighting the versatility of this chemical scaffold.
These patents are predominantly found in the agrochemical and pharmaceutical sectors. In the agrochemical field, substituted benzamides and sulfonylureas are well-established classes of herbicides. For instance, patent literature describes synergistic herbicidal combinations that include sulfonylurea herbicides for the control of unwanted vegetation. These patents often claim not just the active compounds themselves but also their use in specific formulations and methods for controlling weeds.
In the pharmaceutical domain, substituted benzamides are explored for a multitude of therapeutic applications. For example, patent WO2017002131A1 describes crystalline forms of a complex N-substituted thiazolecarboxamide, which contains a 2-chloro-6-methylphenyl moiety, for use as an active pharmaceutical ingredient. google.com This indicates the interest in chlorinated and substituted benzamide derivatives in drug development.
A particularly relevant example from the patent literature is the Chinese patent CN102627591B, which details a preparation method for 2-chloro-4-methylsulfonylbenzoic acid. This compound is a very close structural analog of this compound, differing only in the position of the chloro and methanesulfonyl groups and the presence of a carboxylic acid instead of a carboxamide. The patent focuses on the synthetic process, a common strategy for protecting intellectual property around a chemical entity.
The table below summarizes representative patents for compounds structurally related to this compound, illustrating the diversity of applications and the nature of the patented inventions.
| Patent Number | Title | Key Features of Patented Invention | Field of Application |
| WO2020173719A1 | Synergistic herbicidal combinations | Claims combinations of sulfonylurea herbicides with other active ingredients for enhanced weed control. google.com | Agrochemical |
| WO2012097629A1 | Crop plant-compatible herbicidal compositions containing herbicides and safeners | Discloses compositions of herbicides with safeners to protect crop plants from damage. google.com | Agrochemical |
| WO2017002131A1 | Crystalline forms of n-(2-chloro-6-methy]phenvn-2-[f6-[4-(2-hvdroxvethvl)-l- piperazinvil-2-methvl-4-pvrimidinvllaminol-5-thiazolecarboxamide and their process thereof | Focuses on specific crystalline forms (polymorphs) of a complex benzamide derivative, which can offer advantages in stability and bioavailability. google.com | Pharmaceutical |
| CN102627591B | Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | Details a specific and optimized synthetic route to a close structural analog of the target compound. | Chemical Synthesis |
Strategies for Intellectual Property Protection in Sulfonylbenzamide Chemistry
The intellectual property (IP) strategies employed in the field of sulfonylbenzamide chemistry are multifaceted and aim to provide comprehensive protection for innovative products. These strategies are crucial for securing market exclusivity and recouping the substantial investments required for research and development.
A primary strategy is securing a composition of matter patent , which covers the novel chemical compound itself. This is the broadest and most valuable form of protection, as it prevents any other entity from making, using, or selling the patented compound for any purpose for the duration of the patent term.
Beyond the core compound, companies often file for process patents that protect a specific, novel, and non-obvious method of synthesizing the compound. As seen with patent CN102627591B for a related structure, protecting the manufacturing process can create a significant barrier to entry for competitors, even if the composition of matter patent has expired or is not granted in a particular jurisdiction.
Another key strategy involves patenting specific formulations of the active ingredient. This can include particular combinations with other active ingredients to achieve synergistic effects, as demonstrated in the herbicidal patent literature, or specific delivery systems that improve efficacy or patient compliance in a pharmaceutical context. google.com
Furthermore, method of use patents are commonly pursued. These patents claim the use of a known compound for a new, non-obvious purpose. For example, a known sulfonylbenzamide derivative could be patented for a new therapeutic indication or for controlling a specific type of weed not previously disclosed.
Finally, companies may seek to patent specific polymorphs or crystalline forms of a compound. google.com Different polymorphs can have distinct physical properties, such as solubility and stability, which can be critical for the performance of a drug or agrochemical. Patenting a specific, advantageous polymorph can extend the intellectual property protection for a product.
Evolution of Patenting Trends in the Benzamide and Sulfonamide Classes
The patenting trends for benzamide and sulfonamide compounds have evolved significantly over the decades, reflecting advances in synthetic chemistry, biological screening, and a deeper understanding of molecular targets.
Historically, the initial patents in these classes, particularly for sulfonamide drugs, were often broad in scope, covering large families of related compounds. The discovery of the antibacterial properties of sulfonamides in the 1930s led to a wave of patenting activity in the pharmaceutical industry. cas.org Similarly, the discovery of the herbicidal activity of sulfonylureas in the 1970s spurred extensive patenting in the agrochemical sector.
In recent years, the trend has shifted towards more narrow and specific patent claims. This is due in part to the increased crowdedness of the intellectual property landscape, making it more challenging to secure broad claims that are novel and non-obvious over the existing prior art. Patent offices now often require more extensive data to support the claimed utility and to demonstrate unexpected results compared to known compounds.
There is also a noticeable increase in the number of patents related to:
Combination therapies and formulations: As the development of entirely new chemical entities becomes more challenging and expensive, there is a greater focus on combining existing compounds to achieve improved outcomes.
New medical uses: Discovering new therapeutic applications for existing drugs, often referred to as drug repositioning, is an active area of research and patenting.
Process and manufacturing innovations: As competition intensifies, particularly with the rise of generic drugs, companies are increasingly patenting innovative and cost-effective manufacturing processes to maintain a competitive edge.
Biotechnology-derived applications: While benzamides and sulfonamides are classic small molecules, their use in conjunction with biotechnological approaches, such as targeting specific enzymes or pathways identified through genomic or proteomic research, is a growing area of innovation and patenting.
The table below illustrates the general evolution of patenting focus within the benzamide and sulfonamide chemical classes.
| Time Period | Primary Patenting Focus | Representative Examples |
| Early to Mid-20th Century | Broad composition of matter claims for new chemical entities. | Early sulfonamide antibiotics. |
| Mid to Late 20th Century | Expansion into new applications (e.g., herbicides, diuretics), with continued focus on novel scaffolds. | First-generation sulfonylurea herbicides. |
| Late 20th to Early 21st Century | More specific composition of matter claims, focus on lead optimization, and initial exploration of formulations. | Highly potent and selective enzyme inhibitors. |
| Present | Narrower composition of matter claims, extensive patenting of formulations, new medical uses, combination therapies, and manufacturing processes. | Patents on specific polymorphs, synergistic agrochemical mixtures, and repositioned drugs. |
Emerging Research Directions and Unexplored Avenues for 2 Chloro 6 Methanesulfonylbenzamide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted benzamides like 2-Chloro-6-methanesulfonylbenzamide often involves multi-step processes that can be inefficient and environmentally taxing. Future research is poised to focus on developing novel and sustainable synthetic routes that offer higher yields, lower costs, and a reduced environmental footprint.
Conventional methods for creating related sulfonamides often rely on the reaction of sulfonyl chlorides with amines, which can generate significant waste. sci-hub.se Modern synthetic chemistry is moving towards greener alternatives. For instance, a facile and environmentally friendly method for sulfonamide synthesis has been demonstrated using equimolar amounts of amino compounds and arylsulfonyl chlorides in water, eliminating the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Another innovative approach involves a solvent-free mechanochemical process that uses solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination to produce sulfonamides, highlighting a cost-effective and sustainable route. rsc.org
Furthermore, the direct coupling of sulfonamides and alcohols catalyzed by a nanostructured, magnetite-immobilized ruthenium catalyst represents a significant advancement. acs.org This domino dehydrogenation-condensation-hydrogenation sequence produces only water as a byproduct and allows for easy magnetic separation and recycling of the catalyst. acs.org Adapting such green methodologies to the synthesis of this compound from precursors like 2-chloro-6-methylaniline (B140736) could provide a more sustainable manufacturing process. google.com
| Synthetic Approach | Key Features | Potential Application to this compound |
| Aqueous Synthesis rsc.org | Uses water as a solvent, equimolar reactants, no organic base. | Synthesis from a suitable amino precursor and 2-chloro-6-methanesulfonyl chloride in an aqueous system to minimize organic solvent waste. |
| Mechanochemistry rsc.org | Solvent-free, one-pot reaction using solid reagents. | A solid-state synthesis could reduce energy consumption and eliminate solvent-related environmental concerns. |
| Nano-Catalysis acs.org | Domino reaction with a recyclable magnetic catalyst, water as the only byproduct. | Catalytic C-N bond formation could offer a highly efficient and atom-economical route to the final product. |
| Microwave/Ultrasound nih.gov | Accelerated reaction times, often in greener solvents like water. | Employing microwave or ultrasound assistance could significantly shorten synthesis time and improve energy efficiency. |
Integration of Advanced Characterization Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its properties and function. While standard techniques like NMR and IR spectroscopy provide basic structural confirmation, advanced methods can offer unprecedented detail.
For example, solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of crystalline and amorphous solids. researchgate.net For a molecule like this compound, ssNMR could elucidate details about its crystalline packing, polymorphism, and the precise conformation of the sulfonyl and amide groups in the solid state. This is particularly important as different polymorphic forms can have vastly different physical properties.
| Characterization Technique | Type of Information Provided | Relevance for this compound |
| Solid-State NMR (ssNMR) researchgate.net | Polymorphism, crystal packing, molecular conformation in the solid state. | Understanding different solid forms and their stability; crucial for formulation and material properties. |
| Single-Crystal X-ray Diffraction nih.gov | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. | Definitive structural elucidation and understanding of crystal engineering principles. |
| Advanced Mass Spectrometry | Exact mass, fragmentation patterns, impurity profiling. | Confirmation of molecular formula and identification of potential byproducts from synthesis. |
| Thermal Analysis (DSC/TGA) rsc.org | Melting point, thermal stability, decomposition profile. | Assessing the material's stability under different temperature conditions, important for storage and processing. |
Predictive Modeling Through Advanced Theoretical and Computational Chemistry Approaches
Computational chemistry offers a powerful, resource-efficient way to predict the properties and behavior of molecules before they are even synthesized. nih.gov For this compound, these predictive models can guide synthetic efforts and identify potential applications.
Density Functional Theory (DFT) calculations can be used to determine the most stable geometric structure of the molecule, its electronic properties (like the highest occupied and lowest unoccupied molecular orbitals, HOMO/LUMO), and to simulate its vibrational (IR) and NMR spectra. bohrium.comnih.gov Such calculations have been successfully applied to other benzamide (B126) and sulfonamide derivatives to understand their structure and reactivity. nih.govnih.gov This theoretical data can then be compared with experimental results to validate the findings. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. nih.gov By analyzing a set of related sulfonamide or benzamide compounds with known biological activities, a QSAR model can be built to predict the potential activity of this compound. nih.govnih.govasm.org These models correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity, providing insights into which structural features are most important. asm.org This can rapidly screen the compound for a range of potential biological targets, from enzymes to receptors. acs.org
| Computational Method | Predicted Properties | Potential Insights for this compound |
| Density Functional Theory (DFT) bohrium.comnih.gov | Optimized geometry, electronic structure, simulated spectra (IR, NMR). | Prediction of the most stable conformation, reactivity hotspots, and comparison with experimental characterization data. |
| QSAR Modeling nih.govnih.govasm.org | Biological activity, toxicity, pharmacokinetic properties (ADMET). | Early-stage prediction of potential therapeutic applications or liabilities, guiding further experimental testing. |
| Molecular Dynamics (MD) Simulations researchgate.net | Conformational dynamics, interaction with solvents or biological macromolecules. | Understanding how the molecule behaves in a biological environment, its flexibility, and potential binding modes to a target protein. |
By leveraging these emerging research directions, the scientific community can efficiently unlock the full potential of this compound, moving from foundational knowledge to innovative applications in a systematic and sustainable manner.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Chloro-6-methanesulfonylbenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically starts with functionalizing a benzene ring via sulfonylation and chlorination. For example, sulfonyl chloride intermediates (e.g., 2-chlorobenzenesulfonyl chloride) can react with methanesulfonyl groups under basic conditions (pH 8–10) to form the sulfonamide moiety . Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., triethylamine for deprotonation). Yield improvements (>80%) require stoichiometric balancing of reactants and in situ purification via column chromatography .
Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR : H and C NMR can confirm substituent positions on the benzene ring (e.g., chloro and methanesulfonyl groups). Aromatic protons appear as doublets in δ 7.2–7.8 ppm, while sulfonamide protons resonate near δ 2.8–3.2 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak [M] at m/z ≈ 247, with fragmentation patterns indicating loss of Cl (–35 amu) or SO (–64 amu) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase (flow rate 1 mL/min) achieve baseline separation (retention time ≈ 6.2 min) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to model the electronic structure of this compound?
- Methodology : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Basis sets such as 6-311++G(d,p) improve accuracy for sulfonamide and chloro groups. Validation involves comparing computed IR spectra with experimental data to assess vibrational modes (e.g., S=O stretching at 1150–1300 cm) .
Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?
- Methodology :
- Experimental : Acquire high-field NMR (≥400 MHz) with deuterated DMSO as solvent to minimize signal broadening.
- Computational : Perform gauge-invariant atomic orbital (GIAO) calculations at the DFT/B3LYP level. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility. Adjust solvation models (e.g., PCM) or include dynamic averaging via molecular dynamics simulations .
Q. How can reaction yields be improved in large-scale synthesis while maintaining purity?
- Methodology :
- Process Optimization : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of sulfonamide).
- Purification : Employ recrystallization from ethanol/water (1:3) or preparative HPLC with gradient elution. Monitor purity via TLC (R ≈ 0.5 in ethyl acetate/hexane) .
Q. What are the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?
- Methodology : Synthesize analogs (e.g., replacing Cl with F or methanesulfonyl with carboxyl groups) and assay biological activity (e.g., enzyme inhibition). Compare IC values and docking scores (AutoDock Vina) to identify critical substituents. For example, chloro groups enhance hydrophobic binding, while sulfonamides improve solubility .
Methodological Challenges
Q. How can researchers address solubility limitations of this compound in aqueous assays?
- Methodology : Use co-solvents like DMSO (≤5% v/v) or formulate as a sodium salt via sulfonamide deprotonation (NaOH, pH 12). Alternatively, employ cyclodextrin inclusion complexes to enhance bioavailability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods for synthesis steps involving volatile intermediates (e.g., sulfonyl chlorides). Waste containing chloro or sulfonamide groups must be neutralized (pH 7) and stored in labeled containers for licensed disposal. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
